Nivalenol 13C15
Overview
Description
13C15-Nivalenol is an isotopically labeled derivative of Nivalenol, a type B trichothecene mycotoxin produced by Fusarium species . This compound is primarily used as an internal standard for the quantification of Nivalenol in various analytical applications . Nivalenol itself is a fungal metabolite found in agricultural products and is known for its toxic effects on the immune system, causing symptoms such as emesis, growth retardation, and reproductive disorders .
Mechanism of Action
Target of Action
Nivalenol 13C15, also known as Nivalenol-13C15, is a mycotoxin of the trichothecene group . It primarily targets the NF-κB pathway , which plays a crucial role in regulating the immune response to infection .
Mode of Action
This compound interacts with its targets and causes changes in several biological pathways . The most well-known and probably the most important of these is the NF-κB pathway . It also induces cell death through caspase-dependent mechanisms and via the intrinsic apoptotic pathway .
Biochemical Pathways
This compound affects the NF-κB pathway . This pathway is involved in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, and bacterial or viral antigens . Downstream effects of this interaction can lead to changes in immune response, inflammation, and cell survival .
Pharmacokinetics
It is known that the compound is frequently found in cereal and cereal-based goods , suggesting that it can be absorbed through dietary intake.
Result of Action
The action of this compound results in a range of effects at the molecular and cellular level. It has strong cytotoxicity , and can induce cell death through caspase-dependent mechanisms and via the intrinsic apoptotic pathway . It also affects the immune system, causes emesis, growth retardation, reproductive disorders, and has a haematotoxic/myelotoxic effect .
Action Environment
The action of this compound is influenced by environmental factors. It is produced by fungi of the Fusarium species, which are prevalent in the temperate regions of the northern hemisphere . These fungi invade and grow on crops, and may produce this compound under moist and cool conditions . The compound is frequently found in cereal and cereal-based goods , indicating that its action, efficacy, and stability can be influenced by factors such as crop cultivation practices and post-harvest handling and management .
Biochemical Analysis
Biochemical Properties
Nivalenol 13C15 interacts with various biomolecules, primarily through caspase-dependent mechanisms and the intrinsic apoptotic pathway . It induces cell death and affects the immune system .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces cell death, particularly in tissues with increased levels of cellular proliferation, such as intestinal epithelial cells . It also affects the immune system, causes emesis, growth retardation, reproductive disorders, and has a hematotoxic/myelotoxic effect .
Molecular Mechanism
The molecular mechanism of this compound involves inducing cell death through caspase-dependent mechanisms and via the intrinsic apoptotic pathway . It binds to biomolecules and influences their function, leading to changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It is lethal to mice at a dose of 6.9 mg/kg . At doses of 5, 10, and 15 mg/kg, it induces thymic, splenic, and Peyer’s patch cell apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 13C15-Nivalenol involves the incorporation of 13C isotopes into the Nivalenol molecule. This is typically achieved through a series of synthetic steps that introduce the 13C-labeled carbon atoms into the desired positions within the molecule . The specific reaction conditions and reagents used in these steps can vary, but they generally involve the use of 13C-labeled precursors and catalysts to facilitate the incorporation of the isotopes .
Industrial Production Methods
Industrial production of 13C15-Nivalenol is carried out using advanced synthetic techniques that ensure high purity and yield. The process involves the use of specialized equipment and reagents to achieve the desired isotopic labeling. The final product is typically formulated as a solution in acetonitrile to facilitate its use in analytical applications .
Chemical Reactions Analysis
Types of Reactions
13C15-Nivalenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific analytical or research purposes .
Common Reagents and Conditions
Common reagents used in the reactions of 13C15-Nivalenol include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions can vary depending on the desired outcome, but they typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products
The major products formed from the reactions of 13C15-Nivalenol depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .
Scientific Research Applications
13C15-Nivalenol is widely used in scientific research due to its isotopic labeling, which allows for precise quantification and tracking in various analytical applications . Some of the key research applications include:
Comparison with Similar Compounds
Similar Compounds
Deoxynivalenol: Another type B trichothecene mycotoxin produced by Fusarium species.
Fusarenon-X: A related trichothecene mycotoxin with similar toxicological properties.
Uniqueness
13C15-Nivalenol is unique due to its isotopic labeling, which allows for precise quantification and tracking in analytical applications . This makes it particularly valuable in research settings where accurate measurement of Nivalenol levels is critical .
Properties
IUPAC Name |
(1'S,2S,2'R,3'S,7'R,9'R,10'R,11'S)-3',10',11'-trihydroxy-2'-(hydroxy(113C)methyl)-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-4'-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O7/c1-6-3-7-14(4-16,11(20)8(6)17)13(2)10(19)9(18)12(22-7)15(13)5-21-15/h3,7,9-12,16,18-20H,4-5H2,1-2H3/t7-,9-,10-,11-,12-,13-,14-,15+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOTXHQERFPCBU-WFPUMLOVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13C@@H]([13C]1=O)O)([13C@]3([13C@@H]([13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)O)[13CH3])[13CH2]O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911392-40-0 | |
Record name | 911392-40-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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